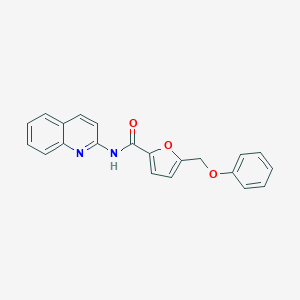![molecular formula C12H17NO B270661 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide, also known as TDA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that possesses unique structural features, making it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is not fully understood. However, it has been suggested that 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to bind to the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to reduce inflammation and pain, as well as inhibit tumor growth. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to have a protective effect on neurons, preventing cell death in models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is also stable under a range of conditions, making it easy to handle in the laboratory. However, one limitation of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. One area of interest is the development of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide and to identify potential targets for drug development. Finally, the synthesis of novel derivatives of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide involves the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is relatively straightforward and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2-adamantylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDXQZJLFHYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantylidene)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)
![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)
